molecular formula C13H11NO2 B13803987 4-(p-Hydroxyanilino)benzaldehyde CAS No. 69766-36-5

4-(p-Hydroxyanilino)benzaldehyde

Cat. No.: B13803987
CAS No.: 69766-36-5
M. Wt: 213.23 g/mol
InChI Key: NSFVFQKFOIZIHI-UHFFFAOYSA-N
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Description

4-(p-Hydroxyanilino)benzaldehyde is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-(p-hydroxyanilino) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(p-Hydroxyanilino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with aniline under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(p-Hydroxyanilino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(p-Hydroxyanilino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(p-Hydroxyanilino)benzaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: A simpler derivative with only a hydroxyl group attached to the benzaldehyde.

    4-(p-Methoxyanilino)benzaldehyde: Similar structure but with a methoxy group instead of a hydroxy group.

    4-(p-Aminoanilino)benzaldehyde: Contains an amino group instead of a hydroxy group

Uniqueness

4-(p-Hydroxyanilino)benzaldehyde is unique due to the presence of both an aldehyde and a hydroxyanilino group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

69766-36-5

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(4-hydroxyanilino)benzaldehyde

InChI

InChI=1S/C13H11NO2/c15-9-10-1-3-11(4-2-10)14-12-5-7-13(16)8-6-12/h1-9,14,16H

InChI Key

NSFVFQKFOIZIHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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